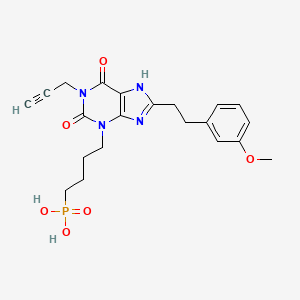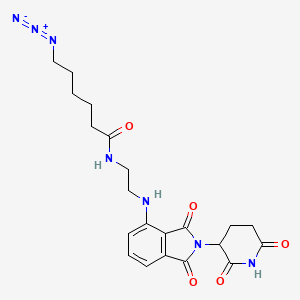
Pomalidomide-C2-amide-C5-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C2-amide-C5-azide: is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is used in the synthesis of efficient PROTAC (proteolysis-targeting chimeras) molecules targeting CDK9, enhancing antiproliferative activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of pomalidomide derivatives, including Pomalidomide-C2-amide-C5-azide, involves several steps. One common method is the alkylation of the aromatic amine, which generally suffers from low nucleophilicity and poor chemoselectivity . Another approach is the acylation of the aromatic amine, which provides pomalidomide derivatives but adds additional polar surface area and a hydrogen bond acceptor .
Industrial Production Methods: Industrial production methods for pomalidomide derivatives often involve multi-step continuous flow synthesis. This method allows for safe operation, excellent reproducibility, and efficient processes . The process typically includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione or its salt in the presence of a coupling agent and a suitable solvent .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-C2-amide-C5-azide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The chemical reactions for synthesizing and isolating pomalidomide derivatives occur in the temperature range from ambient to 80°C. A wide range of organic solvents of different polarities are used .
Major Products Formed: The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degrader libraries .
Applications De Recherche Scientifique
Pomalidomide-C2-amide-C5-azide has several scientific research applications, including:
Mécanisme D'action
Pomalidomide-C2-amide-C5-azide exerts its effects by binding to the E3 ligase cereblon (CRBN) and redirecting its ability to signal for protein degradation towards neosubstrates . This results in the removal of multiple myeloma-related proteins and affords the desired therapeutic effect . The compound also inhibits the proliferation and induces apoptosis of various tumor cells .
Comparaison Avec Des Composés Similaires
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Thalidomide: A precursor to pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma and other cancers.
Uniqueness: Pomalidomide-C2-amide-C5-azide is unique due to its enhanced antiproliferative activity and its use in the synthesis of efficient PROTAC molecules targeting CDK9 . This makes it a valuable compound in both scientific research and medical applications.
Propriétés
Formule moléculaire |
C21H25N7O5 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
6-azido-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C21H25N7O5/c22-27-25-10-3-1-2-7-16(29)24-12-11-23-14-6-4-5-13-18(14)21(33)28(20(13)32)15-8-9-17(30)26-19(15)31/h4-6,15,23H,1-3,7-12H2,(H,24,29)(H,26,30,31) |
Clé InChI |
AELRNHCDGIHEPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
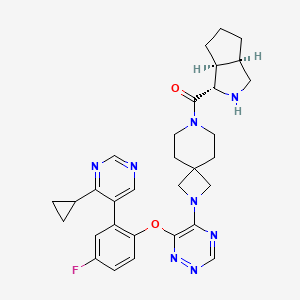
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
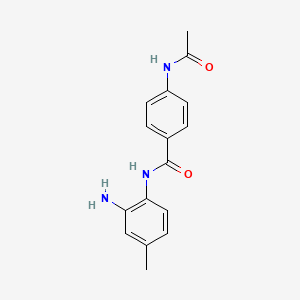



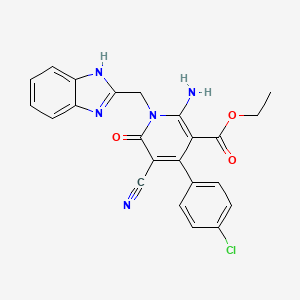
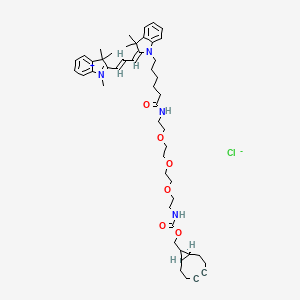
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
